1-(4-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-Bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with a quinoline ring
Mechanism of Action
Target of Action
Similar compounds have been found to target thea7-nAChR receptor . This receptor plays a crucial role in the transmission of neural pulses in vertebrates .
Mode of Action
It’s worth noting that similar compounds have been found to act asatypical agonists of the a7-nAChR receptor . They bind to the receptor in an intrasubunit cavity and activate the channel via a mechanism that is distinct from conventional agonists .
Biochemical Pathways
Similar compounds have been found to participate inSuzuki–Miyaura (SM) coupling reactions . This reaction involves the formation of carbon-carbon bonds through the process of oxidative addition and transmetalation .
Pharmacokinetics
In silico studies of similar compounds have revealed favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown potentantileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was significantly more active than standard drugs .
Biochemical Analysis
Biochemical Properties
Related compounds, such as pyrazole derivatives, have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to have significant effects on various types of cells and cellular processes . For example, some pyrazoline derivatives have been found to exhibit neurotoxic potentials
Preparation Methods
The synthesis of 1-(4-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the cyclization of ortho-propynol phenyl azides using TMSBr as an acid promoter . These methods are chosen for their efficiency and ability to produce the desired compound in good yields.
Chemical Reactions Analysis
1-(4-Bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like dimethyl sulfoxide (DMSO) or other oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Scientific Research Applications
1-(4-Bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in studies to understand its interaction with various biological molecules and pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline include other quinoline and pyrazole derivatives. These compounds often share similar chemical properties and reactivity but differ in their specific applications and effectiveness. For example:
Quinoline Derivatives: These are widely used in medicinal chemistry for their antimalarial and anticancer properties.
Pyrazole Derivatives: These compounds are known for their anti-inflammatory and analgesic activities.
In comparison, this compound stands out due to its unique combination of a pyrazole and quinoline ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-5-3-2-4-6-16)26-27(23)18-10-8-17(24)9-11-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJPFHOYKWFBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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